molecular formula C25H19F3N2OS B2974801 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide CAS No. 292056-83-8

2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide

Numéro de catalogue B2974801
Numéro CAS: 292056-83-8
Poids moléculaire: 452.5
Clé InChI: JXDPAVMAZJQABK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have gained significant attention in recent years due to their potential in treating various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

Avantages Et Limitations Des Expériences En Laboratoire

2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, one of the limitations of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide is its low solubility, which can make it challenging to use in certain experimental setups. Additionally, 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has not yet been extensively studied in clinical trials, which limits its potential applications in human therapy.

Orientations Futures

There are several future directions for research on 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide. One potential direction is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic potential. Another direction is to explore the use of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide in other diseases, such as multiple sclerosis and Sjogren's syndrome, which are also associated with B-cell dysregulation. Additionally, further studies are needed to understand the long-term safety and efficacy of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide in human patients.
In conclusion, 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide is a novel BTK inhibitor that has shown promising results in scientific research for the treatment of various diseases, including cancer and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been discussed. Several future directions for research on 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide have also been proposed, highlighting its potential as a valuable therapeutic agent in the future.

Méthodes De Synthèse

The synthesis of 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide involves a multi-step process that starts with the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This is followed by the reaction of the thiosemicarbazone with 2-chloro-N-(2,2-diphenylacetamido)acetamide in the presence of a base to yield 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide. The overall yield of the synthesis process is reported to be around 25%.

Applications De Recherche Scientifique

2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has been extensively studied for its potential in treating various diseases. It has shown promising results in preclinical studies as a BTK inhibitor, which makes it a potential candidate for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2,2-Diphenyl-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)acetamide has also shown potential in treating autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.

Propriétés

IUPAC Name

2,2-diphenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2OS/c26-25(27,28)20-13-7-8-17(14-20)15-21-16-29-24(32-21)30-23(31)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,22H,15H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDPAVMAZJQABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide

CAS RN

292056-83-8
Record name 2,2-DIPHENYL-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.